3-(4-Fluorophenyl)propanamide
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Overview
Description
3-(4-Fluorophenyl)propanamide is an organic compound with the molecular formula C9H10FNO It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)propanamide typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-(4-fluorophenyl)propan-1-amine, which is subsequently acylated with acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride, resulting in the formation of 3-(4-fluorophenyl)propan-1-amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-(4-Fluorophenyl)propanoic acid.
Reduction: 3-(4-Fluorophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and fluorophenyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
3-(3-Fluorophenyl)propanamide: Similar structure but with the fluorine atom in the meta position.
3-(4-Chlorophenyl)propanamide: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)propanamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 3-(4-Fluorophenyl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCOGJNLGPGUTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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